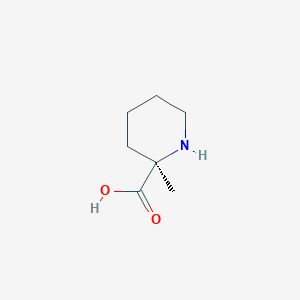

(R)-2-methylpiperidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5-8-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNOAERYNWZGJY-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60993363 | |

| Record name | 2-Methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72518-41-3 | |

| Record name | 2-Methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Architect's Guide to Chirality: A Deep Dive into the Stereospecific Synthesis of 2-Substituted Piperidines

Abstract

The piperidine ring, particularly when substituted at the 2-position, represents a cornerstone of modern medicinal chemistry and natural product synthesis. Its prevalence in a vast array of FDA-approved drugs and biologically active alkaloids underscores the critical need for synthetic methodologies that afford precise stereochemical control.[1][2] This in-depth technical guide provides a comprehensive exploration of the core strategies for the stereospecific synthesis of 2-substituted piperidines. Moving beyond a mere catalog of reactions, this document delves into the mechanistic underpinnings and causal logic behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the strategic advantages of asymmetric catalysis, the nuanced control offered by chiral auxiliaries, the burgeoning potential of biocatalysis, and the efficiency of organocatalytic domino reactions. Each section is supported by detailed protocols, comparative data, and mechanistic diagrams to create a self-validating and authoritative resource for the practitioner.

The Strategic Imperative: Why Stereochemistry at C2 Matters

The three-dimensional arrangement of substituents on the piperidine scaffold dictates its interaction with biological targets. For 2-substituted piperidines, the stereocenter adjacent to the nitrogen atom is often a key pharmacophoric element. A change from an (R)- to an (S)-configuration can dramatically alter or even ablate biological activity. Consequently, the development of synthetic routes that can selectively generate a single enantiomer is not an academic exercise but a fundamental requirement for the creation of safe and effective therapeutics. This guide will navigate the principal methodologies that have proven most successful in achieving this critical objective.[3]

Asymmetric Catalysis: The Power of Chiral Transition Metal Complexes

Asymmetric catalysis stands as a pillar of modern organic synthesis, offering the most atom-economical and elegant solutions for installing chirality. By employing a substoichiometric amount of a chiral catalyst, large quantities of enantioenriched products can be generated.

Asymmetric Hydrogenation of Pyridine Derivatives

The direct asymmetric hydrogenation of substituted pyridines is a highly attractive strategy for accessing chiral piperidines.[4][5] This approach, however, is challenging due to the high energetic cost of dearomatizing the stable pyridine ring.[6] Significant progress has been made using iridium, rhodium, and ruthenium catalysts bearing chiral phosphorus ligands.[5]

Causality in Catalyst Selection: The choice of metal and ligand is paramount. Iridium catalysts, such as those based on PHOX ligands, are often effective for the hydrogenation of olefins and imines and have been extended to N-heterocycles.[5] The catalyst functions by coordinating to the substrate and delivering hydrogen from one face, dictated by the steric and electronic properties of the chiral ligand.

A significant breakthrough involves the asymmetric hydrogenation of N-iminopyridinium ylides, which circumvents the direct hydrogenation of the highly stable pyridine ring. This method provides access to a wide range of enantioenriched piperidines after a facile N-N bond cleavage.[7]

Experimental Protocol: Asymmetric Hydrogenation of an N-Iminopyridinium Ylide [7]

-

Ylide Formation: To a solution of 2-substituted pyridine (1.0 mmol) in CH₂Cl₂ (5 mL) is added O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 mmol). The mixture is stirred at room temperature for 2-4 hours until complete consumption of the pyridine. The solvent is removed under reduced pressure.

-

Hydrogenation: The crude ylide is dissolved in methanol (10 mL) in a high-pressure autoclave. The chiral catalyst, for example, [Rh(COD)₂(CF₃)₂-PhTRAP]BF₄ (0.01 mmol, 1 mol%), is added. The autoclave is purged with hydrogen and pressurized to 50 atm.

-

Reaction Execution: The reaction is stirred at 40 °C for 24 hours.

-

Work-up and Cleavage: After cooling and depressurization, the solvent is evaporated. The residue is dissolved in methanol (10 mL), and Raney Nickel (approx. 100 mg, slurry in water) is added. The mixture is stirred under a hydrogen atmosphere (balloon) for 12 hours.

-

Purification: The reaction mixture is filtered through Celite, and the solvent is removed. The crude product is purified by flash column chromatography to yield the enantioenriched 2-substituted piperidine.

Catalytic Asymmetric Reductive Heck Reactions

A novel and powerful strategy for accessing 3-substituted piperidines, which can be precursors to 2-substituted analogues or valuable in their own right, is the rhodium-catalyzed asymmetric reductive Heck reaction. This method couples arylboronic acids with partially reduced pyridines, such as dihydropyridines, to create a new C-C bond with high enantioselectivity.[8][9]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the rhodium catalyst to the arylboronic acid, followed by carbometalation across one of the double bonds of the dihydropyridine. This key step proceeds with high regio- and enantioselectivity, controlled by the chiral ligand. Subsequent protodemetalation regenerates the catalyst and releases the 3-substituted tetrahydropyridine product, which can then be reduced to the corresponding piperidine.[8]

Chiral Auxiliaries: Stoichiometric Control for High Fidelity

The use of chiral auxiliaries provides a robust and often predictable method for stereocontrol. The auxiliary, a chiral molecule temporarily attached to the substrate, directs the stereochemical outcome of a reaction before being cleaved to reveal the desired product.

Sulfinamide-Mediated Synthesis

Chiral tert-butanesulfinamide has emerged as a gold standard among chiral auxiliaries for the synthesis of chiral amines.[10] This methodology can be effectively applied to the synthesis of 2-substituted piperidines. The general approach involves the condensation of the sulfinamide with a suitable ketone to form a sulfinylimine, which is then subjected to a diastereoselective nucleophilic addition or reduction, followed by cyclization and removal of the auxiliary.

Logic of Stereochemical Induction: The stereochemical outcome is dictated by the steric bulk of the tert-butyl group on the sulfinamide, which directs the incoming nucleophile to the opposite face of the C=N bond. This leads to a highly predictable and diastereoselective formation of the new stereocenter.

Workflow: Sulfinamide-Mediated Piperidine Synthesis

Caption: General workflow for sulfinamide-assisted synthesis.

Organocatalysis: Metal-Free Asymmetric Transformations

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric reactions, has revolutionized synthetic chemistry. For piperidine synthesis, proline-catalyzed Mannich-type reactions are particularly powerful.[11][12]

Biomimetic Mannich Reactions

This approach mimics the biosynthesis of piperidine alkaloids.[13] A key intermediate, Δ¹-piperideine, is generated in situ and then undergoes a proline-catalyzed asymmetric Mannich reaction with a nucleophile, such as a ketone or an aldehyde.[12]

The Role of Proline: L-proline activates the carbonyl compound by forming a chiral enamine intermediate. This enamine then attacks the electrophilic imine (Δ¹-piperideine) from a specific face, guided by the stereochemistry of the proline catalyst, to establish the new stereocenter with high enantioselectivity.[12][13] This biomimetic strategy is notable for its operational simplicity and often mild reaction conditions.[13]

Table 1: Proline-Catalyzed Asymmetric Synthesis of Pelletierine Analogues [13]

| Entry | Nucleophile (Ketone) | Solvent | Yield (%) | ee (%) |

| 1 | Acetone | Benzonitrile | 75 | 97 |

| 2 | Acetone | Acetonitrile | 70 | 96 |

| 3 | Butan-2-one | Benzonitrile | 72 | 95 (dr 1:1) |

| 4 | Cyclohexanone | Benzonitrile | 85 | 94 (dr >20:1) |

Biocatalysis and Chemo-enzymatic Cascades: The Green Chemistry Frontier

The use of enzymes offers unparalleled selectivity under mild, environmentally benign conditions.[14][15] For piperidine synthesis, transaminases, amine oxidases, and ene-imine reductases (EneIREDs) are particularly valuable.[14][16]

Transaminase-Triggered Cyclizations

Transaminases can be used to asymmetrically synthesize chiral amines from ketones. This has been cleverly exploited in cascades where a transaminase converts an ω-chloroketone into a chiral ω-chloroamine, which then undergoes spontaneous intramolecular cyclization to afford the enantioenriched 2-substituted piperidine.[16]

Amine Oxidase/Ene-Imine Reductase Cascades

A sophisticated chemo-enzymatic approach involves the chemical synthesis of a tetrahydropyridine precursor, which is then subjected to a one-pot, dual-enzyme cascade.[14][17]

-

An amine oxidase oxidizes the tetrahydropyridine to a cyclic iminium ion.

-

An ene-imine reductase (EneIRED) then stereoselectively reduces the iminium ion to the chiral piperidine.

Self-Validating System: The power of this system lies in the dynamic kinetic resolution (DKR) that can occur.[14] The iminium ion intermediate can racemize, allowing the EneIRED to selectively reduce one enantiomer, theoretically enabling a quantitative conversion to a single enantiomer of the product. By selecting from panels of EneIREDs, either the (R)- or (S)-enantiomer of the target piperidine can be produced with high fidelity.[14]

Diagram: Chemo-Enzymatic Cascade for Piperidine Synthesis

Caption: A chemo-enzymatic route to chiral piperidines.

Conclusion and Future Outlook

The stereospecific synthesis of 2-substituted piperidines is a mature yet continually evolving field. While powerful catalytic systems based on transition metals and organocatalysts provide efficient and versatile routes, the future undoubtedly lies in the expansion of biocatalytic and chemo-enzymatic strategies. These approaches offer the potential for unparalleled selectivity and sustainability, aligning with the principles of green chemistry. The ability to perform reactions in aqueous media at ambient temperature, combined with the power of directed evolution to tailor enzyme specificity, will continue to drive innovation. For the medicinal chemist and drug development professional, a deep understanding of these diverse methodologies is essential for selecting the optimal synthetic strategy, enabling the efficient and stereocontrolled construction of the next generation of piperidine-based therapeutics.

References

- Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids.RSC Publishing.

- Asymmetric routes to substituted piperidines.

- Asymmetric routes to substituted piperidines.Sci-Hub.

- Asymmetric synthesis of 2-substituted pyrrolidine and piperidine.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Combining bio- and organocatalysis for the synthesis of piperidine alkaloids.

- A new asymmetric synthetic route to substituted piperidines.

- Combining bio- and organocatalysis for the synthesis of piperidine alkaloids.RSC Publishing.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.Adv. J. Chem. A.

- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ

- Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues.

- Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition.PMC - NIH.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.RSC Medicinal Chemistry (RSC Publishing).

- Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine.

- Access to 2,6-Disubstituted Piperidines: Control of the Diastereoselectivity, Scope, and Limitations. Applications to the Stereoselective Synthesis of (−)-Solenopsine A and Alkaloid (+)-241D.

- Sustainable biocatalytic approaches to pyridine and piperidine heterocycles.Research Explorer The University of Manchester.

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.

- Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives.Journal of the American Chemical Society.

- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.PMC - NIH.

- Biocatalysis: A smart and green tool for the prepar

- Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds.Organic & Biomolecular Chemistry (RSC Publishing).

- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.

- Mastering chiral substituted 2-oxopiperazines.

- Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.pubs.acs.org.

- Recent Advances in the Synthesis of Piperidones and Piperidines.

- Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogen

- Stereoselective synthesis of piperidine derivatives.

- Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminobor

- General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)

- Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans.

- Harnessing Biocatalytic Cascades to Access Pharmaceutically Relevant Piperidines.Synfacts.

- Piperidine as an organocatalyst.

- Accessing Chiral Pyrrolodiketopiperazines under Organoc

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. thieme-connect.com [thieme-connect.com]

Physicochemical properties of (R)-2-methylpiperidine-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of (R)-2-methylpiperidine-2-carboxylic Acid

Abstract

This compound is a chiral, non-proteinogenic amino acid analog that serves as a critical building block in modern medicinal chemistry. Its conformationally constrained piperidine scaffold offers a strategic advantage in designing molecules with enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, detailing the theoretical basis and practical experimental protocols for their determination. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold in their synthetic and discovery programs.

Molecular Structure and Stereochemical Integrity

The defining feature of this compound is its rigid six-membered heterocyclic ring, which reduces the conformational flexibility inherent in acyclic amino acids. The molecule possesses a single stereocenter at the C2 position, substituted with both a methyl and a carboxylic acid group. The (R)-configuration at this quaternary carbon is crucial for its specific interactions with chiral biological targets.

Key Structural Features:

-

Molecular Formula: C₇H₁₃NO₂[]

-

Molecular Weight: 143.18 g/mol []

-

IUPAC Name: (2R)-2-methylpiperidine-2-carboxylic acid[]

-

CAS Number: 105141-61-5[]

Figure 1: Chemical structure of this compound, highlighting the (R)-stereocenter at the C2 position.

Core Physicochemical Data Summary

A molecule's physicochemical profile dictates its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetics. The table below summarizes key properties, distinguishing between readily available data and those requiring experimental determination.

| Property | Value / Expected Range | Significance in Drug Development |

| Molecular Weight | 143.18 g/mol [] | Adherence to Lipinski's "Rule of Five" for oral bioavailability. |

| Appearance | White to off-white crystalline solid | Indicator of purity; important for formulation. |

| Melting Point | Typically high for amino acids (>200 °C), often with decomposition. | Indicates crystal lattice energy and purity. |

| logP | Predicted: -1.5 to -2.0[2][3] | Measures lipophilicity; impacts membrane permeability and solubility. |

| pKa (Acidic) | Predicted: 1.86[2] | Governs the ionization state of the carboxylic acid group. |

| pKa (Basic) | Predicted: 10.15[2] | Governs the ionization state of the piperidine nitrogen. |

| Aqueous Solubility | High (zwitterionic nature) | Crucial for formulation and absorption. Predicted logS: 0.46[2]. |

| Optical Rotation | Value must be determined experimentally. | Confirms stereochemical identity and enantiomeric purity. |

Experimental Protocols for Property Determination

The following sections provide authoritative, step-by-step protocols for the precise measurement of the most critical physicochemical parameters.

pKa Determination by Potentiometric Titration

Expertise & Causality: The ionization state (and thus the charge) of a molecule at physiological pH (≈7.4) is dictated by its pKa values. For an amino acid analog, two pKa values are critical: pKa₁ for the carboxylic acid and pKa₂ for the secondary amine. Potentiometric titration is the gold-standard method as it directly measures the change in pH upon the addition of a titrant, allowing for the precise identification of the inflection points where the molecule acts as a buffer.[4][5]

Protocol:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~50 mL of deionized, CO₂-free water. A constant ionic strength is maintained by adding a background electrolyte like 0.15 M KCl.[5]

-

Acidic Titration (for pKa₂): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise aliquots (e.g., 0.05 mL) from a calibrated burette.

-

Data Acquisition: Record the pH value after each aliquot addition, allowing the reading to stabilize.

-

Basic Titration (for pKa₁): In a separate experiment, or by back-titration, titrate the sample solution with a standardized strong base (e.g., 0.1 M NaOH).

-

Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the buffering region).[6] This can be determined from the first derivative plot (ΔpH/ΔV vs. V), where the equivalence points are peaks, and the half-equivalence points are halfway between them.

Figure 2: Standard workflow for the determination of pKa values using potentiometric titration.

Optical Rotation Measurement

Expertise & Causality: As a chiral molecule, this compound will rotate the plane of polarized light.[7] The specific rotation, [α], is a fundamental physical constant that confirms the molecule's enantiomeric identity and purity. A value of equal magnitude but opposite sign would indicate the (S)-enantiomer, while a value of zero would suggest a racemic mixture.

Protocol:

-

Solution Preparation: Prepare a solution of the compound of known concentration (c, in g/mL) in a specified solvent (e.g., water or 1 M HCl) at a defined temperature (T, typically 20 or 25 °C).

-

Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).

-

Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present.

-

Reading: Measure the observed rotation (α) at a specific wavelength (D, typically the sodium D-line at 589 nm).

-

Calculation: Calculate the specific rotation using the formula: [α]ᵀD = α / (c × l)

Role in Modern Drug Design

The physicochemical properties of this compound directly translate into tangible benefits for drug design. Its use as a constrained scaffold is a well-established strategy to improve ligand-receptor interactions.

-

Pre-organization and Potency: The rigid piperidine ring pre-organizes the pharmacophoric elements into a bioactive conformation, reducing the entropic penalty upon binding to a target protein. This often leads to a significant increase in binding affinity and potency.

-

Metabolic Stability: The cyclic structure and the quaternary α-carbon can block common sites of metabolic attack (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the compound's half-life in vivo.

-

Aqueous Solubility: The presence of both an acidic (carboxylate) and a basic (amine) group gives the molecule a zwitterionic character, which generally confers high aqueous solubility, a desirable trait for oral drug administration and formulation.

-

Vectorial Control: The fixed stereochemistry allows for precise, three-dimensional positioning of substituents, enabling chemists to fine-tune interactions with specific pockets of a target protein, which can enhance selectivity and reduce off-target effects.

This building block is particularly valuable in the synthesis of inhibitors for enzymes like soluble epoxide hydrolase and as a component in complex macrocycles and peptidomimetics.[8]

Conclusion

This compound is more than a simple synthetic intermediate; it is a sophisticated tool for molecular design. A rigorous understanding and precise experimental determination of its physicochemical properties—most notably its pKa and stereochemical integrity—are fundamental prerequisites for its successful application. The protocols and data presented in this guide provide the necessary foundation for researchers to confidently incorporate this valuable chiral building block into their drug discovery pipelines, enabling the development of next-generation therapeutics with optimized pharmacological profiles.

References

-

ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

-

Cheméo. Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). [Link]

-

Human Metabolome Database. (2021). Metabocard for (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107). [Link]

-

PubChem. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid. [Link]

-

PubChem. Methyl pipecolinate. [Link]

-

PubChem. 1-Methylpiperidine-2-carboxylic acid. [Link]

-

PubChem. 2-Methylpyrrolidine-2-carboxylic acid. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Britannica. (2025). Protein - Amino Acids, Physicochemical Properties. [Link]

-

Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. The Repository at St. Cloud State. [Link]

-

Scribd. Determination of Pka and Pi Values of Amino Acids Through Titration. [Link]

Sources

- 2. hmdb.ca [hmdb.ca]

- 3. 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 7. Protein - Amino Acids, Physicochem. | Britannica [britannica.com]

- 8. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-2-methylpiperidine-2-carboxylic acid

This guide provides a detailed analysis of the expected spectroscopic data for (R)-2-methylpiperidine-2-carboxylic acid, a chiral heterocyclic amino acid of interest in medicinal chemistry and drug development. Due to the limited availability of published spectra for this specific molecule, this document leverages data from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis for researchers.

Introduction to this compound

This compound belongs to the class of substituted pipecolic acid derivatives. These structures are valuable building blocks in organic synthesis, particularly for constructing complex alkaloids and pharmaceutical agents. The rigid piperidine ring and the chiral center at the C2 position impart specific conformational constraints that are crucial for molecular recognition in biological systems.

Molecular Structure and Properties:

-

Molecular Formula: C₇H₁₃NO₂[]

-

Molecular Weight: 143.18 g/mol []

-

IUPAC Name: (2R)-2-methylpiperidine-2-carboxylic acid[]

-

CAS Number: 105141-61-5[]

The presence of a carboxylic acid and a secondary amine makes this molecule zwitterionic at physiological pH. This dual functionality dictates its solubility and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound. While specific experimental data is scarce, a detailed prediction of the ¹H and ¹³C NMR spectra can be made based on the analysis of related compounds such as 2-methylpiperidine and 2-piperidinecarboxylic acid.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methyl group, the piperidine ring protons, and the amine and carboxylic acid protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -CH₃ (C2-methyl) | 1.2 - 1.5 | Singlet (s) | 3H | The methyl group is attached to a quaternary carbon, hence it will be a singlet. |

| -CH₂- (C3, C4, C5) | 1.4 - 1.9 | Multiplets (m) | 6H | These methylene protons will show complex overlapping multiplets due to diastereotopicity and coupling to adjacent protons. |

| -CH₂- (C6) | 2.8 - 3.2 | Multiplet (m) | 2H | Protons on the carbon adjacent to the nitrogen are deshielded and will appear further downfield. |

| -NH- | 2.5 - 3.5 (variable) | Broad Singlet (br s) | 1H | The chemical shift and appearance of the N-H proton are highly dependent on the solvent, concentration, and temperature. |

| -COOH | 10.0 - 13.0 (variable) | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and its signal is often broad. It may exchange with deuterium in solvents like D₂O. |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| -CH₃ (C2-methyl) | 20 - 25 | The methyl carbon is expected in the aliphatic region. |

| -CH₂- (C4) | 25 - 30 | |

| -CH₂- (C3, C5) | 30 - 40 | |

| -CH₂- (C6) | 45 - 50 | The carbon adjacent to the nitrogen is deshielded. |

| C2 (quaternary) | 60 - 70 | The quaternary carbon attached to the methyl, carboxyl, and within the ring. |

| -COOH | 175 - 185 | The carboxylic acid carbon is significantly deshielded. |

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for structural verification.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The choice of solvent will affect the chemical shifts and the observation of exchangeable protons (-NH and -COOH).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the piperidine ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the amine groups. The data for the parent compound, 2-piperidinecarboxylic acid, from the NIST WebBook provides a good reference.[2]

Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid and often overlaps with the C-H stretching. |

| N-H stretch (Secondary Amine) | 3200 - 3500 | Medium, sharp | This peak may be obscured by the broad O-H stretch. |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | Arises from the methyl and methylene groups. |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong | The exact position depends on hydrogen bonding. For the zwitterionic form, a carboxylate stretch would appear around 1550-1650 cm⁻¹. |

| N-H bend | 1500 - 1650 | Medium | |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Medium | |

| C-N stretch | 1020 - 1250 | Medium |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and more common method.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the IR spectrum.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight is 143.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak at m/z = 143 might be observed.

-

Protonated Molecule [M+H]⁺: Using soft ionization techniques like electrospray ionization (ESI), the most prominent peak is expected to be the protonated molecule at m/z = 144.1019.[3]

-

Key Fragmentation Pathways:

-

Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group (45 Da), leading to a fragment at m/z = 98.

-

Decarboxylation: Loss of CO₂ (44 Da) would result in a fragment at m/z = 99.

-

Ring Opening: Fragmentation of the piperidine ring can lead to a variety of smaller charged species. The fragment corresponding to the 2-methylpiperidine cation (m/z = 98) after loss of the carboxyl group is expected to be a major peak.

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).

-

Ionization: Choose an appropriate ionization method. ESI is well-suited for this polar molecule.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement to confirm the elemental composition of the parent ion and its fragments.

Summary and Conclusion

The comprehensive spectroscopic analysis of this compound requires a combination of NMR, IR, and mass spectrometry. This guide provides a detailed predictive framework for the expected spectral data based on the analysis of its constituent functional groups and related molecular structures. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data for this compound. The combination of these techniques will allow for unambiguous structural confirmation and characterization, which is essential for its application in research and development.

References

-

NIST. 2-Piperidinecarboxylic acid. In: NIST Chemistry WebBook. Available from: [Link]

-

NIST. 2-Methylpiperidine. In: NIST Chemistry WebBook. Available from: [Link]

-

NIST. 2-Methylpiperidine. In: NIST Chemistry WebBook. Available from: [Link]

-

Human Metabolome Database. (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107). Available from: [Link]

-

PubChem. 2-Methylpyrrolidine-2-carboxylic acid. Available from: [Link]

-

PubChem. Methyl pipecolinate. Available from: [Link]

- Beilstein, J., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Journal of the American Chemical Society.

- Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology.

- Google Patents. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.

- Alonso, J. L., et al. (2018). Elucidating the multiple structures of pipecolic acid by rotational spectroscopy. Physical Chemistry Chemical Physics.

-

PubChem. 2-methylpiperidine-2-carboxylic acid hydrochloride. Available from: [Link]

-

Golm Metabolome Database. Synonyms of Piperidine-2-carboxylic acid. Available from: [Link]

- Cerkovnik, J., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

Golm Metabolome Database. Piperidine-2-carboxylic acid (2TMS). Available from: [Link]

- Sunkur, M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

-

ResearchGate. Scheme 1. 2-Piperidine-carboxylic acid. Available from: [Link]

Sources

The Biological Versatility of Piperidine Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Piperidine Carboxylic Acid Scaffold, a Cornerstone of Modern Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly privileged scaffold in the realm of drug discovery.[1][2] Its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids underscores its significance.[2] When functionalized with a carboxylic acid group, the resulting piperidine carboxylic acid (PCA) scaffold offers a unique combination of structural and physicochemical properties that make it an ideal starting point for the synthesis of diverse and potent bioactive molecules.[3][4]

The inherent features of the PCA scaffold—such as its conformational flexibility, the basicity of the nitrogen atom, and the acidic nature of the carboxyl group—allow for multifaceted interactions with biological targets.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a common strategy in synthesis, preventing unwanted side reactions and enabling controlled, site-specific modifications to the molecule.[3] This level of synthetic control is paramount in medicinal chemistry, where subtle structural changes can lead to significant differences in pharmacological activity.[3] This guide provides an in-depth exploration of the major biological activities of PCA derivatives, the methodologies used to assess these activities, and a look toward the future of this versatile structural motif.

Section 1: Key Biological Activities and Therapeutic Applications

The structural attributes of PCA derivatives have been leveraged to develop compounds with a wide spectrum of pharmacological activities. These compounds have shown promise in treating a variety of diseases, from neurological disorders to cancer and infectious diseases.[1][5][6]

Neuroprotective and Central Nervous System (CNS) Activity

PCA derivatives have been extensively investigated for their effects on the central nervous system.[7] A significant area of research has focused on their role as GABAergic agents. For instance, Isonipecotic acid (piperidine-4-carboxylic acid) is a conformationally restricted analog of γ-aminobutyric acid (GABA) and acts as a partial agonist at GABA-A receptors.[8] Other derivatives, such as Tiagabine, function as selective GABA transporter 1 (GAT-1) inhibitors, effectively increasing GABA levels in the synapse and producing anticonvulsant, hypnotic, and anxiolytic-like effects.[9]

Furthermore, nipecotic acid (piperidine-3-carboxylic acid) derivatives have been explored as multi-targeting agents for neurodegenerative disorders like Alzheimer's disease.[10] By combining the GABA reuptake inhibitory properties of the nipecotic acid core with antioxidant and anti-inflammatory moieties, researchers have developed compounds that can simultaneously address multiple pathological factors, including oxidative stress, inflammation, and cholinergic dysfunction.[10][11] Additionally, certain PCA derivatives act as monoamine neurotransmitter re-uptake inhibitors, showing potential for the treatment of depression and attention deficit hyperactivity disorder (ADHD).[12]

Anticancer Activity

The piperidine scaffold is a key component in numerous anticancer agents.[1][13] PCA derivatives have demonstrated cytotoxic effects against various cancer cell lines, including lung, breast, prostate, and colon cancer.[13][14][15] The mechanisms underlying their anticancer activity are diverse and often involve the modulation of critical signaling pathways essential for cancer cell survival and proliferation, such as STAT-3, NF-κB, and PI3K/Akt.[13]

Studies have shown that these compounds can induce apoptosis (programmed cell death), inhibit cell migration, and cause cell cycle arrest in cancer cells.[13][16] For example, piperine, a well-known natural product containing a piperidine moiety, has been shown to suppress stem cell self-renewal and enhance the body's antioxidant and detoxifying enzyme systems.[17] The selective cytotoxicity of many piperidine derivatives towards cancerous cells over normal cells makes them promising candidates for further development.[17]

Antimicrobial and Antifungal Properties

The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Piperidine derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[18][19][20][21]

The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the piperidine ring.[18] For instance, the addition of a thiosemicarbazone moiety to a piperidin-4-one core has been shown to significantly enhance antifungal activity.[20] Some derivatives have demonstrated potent inhibitory activity comparable to standard antibiotics like rifampicin and chloramphenicol.[21] The development of these compounds offers a potential new avenue for combating infectious diseases.

Enzyme Inhibition and Anti-inflammatory Effects

PCA derivatives have been identified as potent inhibitors of various enzymes implicated in disease. For example, they have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes.[22] Inhibition of sEH is considered a promising therapeutic strategy for cardiovascular and inflammatory diseases.[22]

Additionally, these compounds have shown potential as inhibitors of enzymes involved in menaquinone biosynthesis in Mycobacterium tuberculosis, suggesting a possible application in treating tuberculosis.[23] In the context of inflammation, PCA derivatives have been developed as inhibitors of adhesion molecules like ICAM-1, which play a crucial role in the inflammatory response.[24] These compounds have demonstrated oral activity in animal models of inflammation and arthritis.[24]

Section 2: Methodologies for Evaluating Biological Activity

The comprehensive evaluation of PCA derivatives requires a combination of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

Workflow for Screening and Evaluation

A logical workflow is essential for the efficient screening and development of PCA derivatives. This typically begins with primary in vitro screening to identify active compounds, followed by more detailed mechanistic studies and subsequent evaluation in animal models.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard preliminary assay for evaluating the anticancer potential of new compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.

Self-Validation System:

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to confirm the assay is working correctly.

-

Negative Control: Untreated cells to establish a baseline for 100% viability.

-

Vehicle Control: Cells treated with the solvent used to dissolve the test compounds (e.g., DMSO) to ensure the solvent itself has no cytotoxic effect.

-

Blank Control: Media without cells to subtract background absorbance.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidine carboxylic acid derivatives. Remove the old media from the wells and add 100 µL of fresh media containing the test compounds at various concentrations. Include positive, negative, and vehicle controls.

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2. The incubation time depends on the cell line and the expected mechanism of action.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C and 5% CO2. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Structure-Activity Relationship (SAR) Table

Summarizing SAR data in a tabular format allows for the clear and concise comparison of how structural modifications affect biological activity.

| Compound ID | R1 Group | R2 Group | Target Activity (IC50, µM) |

| PCA-01 | -H | -CH3 | 15.2 |

| PCA-02 | -Cl | -CH3 | 8.7 |

| PCA-03 | -OCH3 | -CH3 | 22.1 |

| PCA-04 | -H | -CH2CH3 | 12.5 |

| PCA-05 | -Cl | -CH2CH3 | 5.1 |

This is a representative table. Actual data would be derived from experimental results.

Section 3: Future Perspectives and Emerging Targets

The versatility of the piperidine carboxylic acid scaffold ensures its continued relevance in drug discovery.[4] Future research will likely focus on several key areas:

-

Novel Target Identification: Exploring the activity of PCA derivatives against new and emerging biological targets.

-

Enhanced Selectivity: Fine-tuning the scaffold to create highly selective inhibitors, thereby reducing off-target effects and improving safety profiles.

-

Combination Therapies: Investigating the synergistic effects of PCA derivatives when used in combination with existing drugs, particularly in the context of cancer and infectious diseases.[23]

-

Advanced Drug Delivery: Developing novel formulations and delivery systems to improve the pharmacokinetic properties and bioavailability of PCA-based drugs.[7]

The ability to readily synthesize a wide array of derivatives from the PCA core ensures that this structural class will remain a fertile ground for the discovery of new therapeutic agents for years to come.

Conclusion

Piperidine carboxylic acid derivatives represent a remarkably successful and enduring class of compounds in medicinal chemistry. Their broad range of biological activities, from CNS modulation and anticancer effects to antimicrobial and anti-inflammatory properties, is a testament to the versatility of the core scaffold. The well-established synthetic routes and the potential for multi-parameter optimization provide a robust platform for the design of future therapeutics. As our understanding of disease biology deepens, the rational design of novel PCA derivatives will undoubtedly lead to the development of next-generation medicines to address unmet medical needs.

References

-

The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. Available at: [Link]

-

Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. ResearchGate. Available at: [Link]

-

Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]

-

Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online. Available at: [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

-

Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Isonipecotic acid. Wikipedia. Available at: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]

- Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. Google Patents.

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

-

Scheme 1. 2-Piperidine-carboxylic acid. ResearchGate. Available at: [Link]

-

Tiagabine. Wikipedia. Available at: [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

-

Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][7][25]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. Available at: [Link]

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed. Available at: [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. Available at: [Link]

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed Central. Available at: [Link]

-

Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Available at: [Link]

-

Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. PubMed. Available at: [Link]

-

Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. PubMed. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 5. ijnrd.org [ijnrd.org]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 9. Tiagabine - Wikipedia [en.wikipedia.org]

- 10. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. acgpubs.org [acgpubs.org]

- 23. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

(R)-2-methylpiperidine-2-carboxylic acid hydrochloride salt preparation and properties

Abstract

This technical guide provides a comprehensive overview of (R)-2-methylpiperidine-2-carboxylic acid hydrochloride, a chiral heterocyclic amino acid derivative of significant interest in medicinal chemistry and drug development. The document details a proposed enantioselective synthetic route, purification strategies, and methods for physicochemical and spectroscopic characterization. Furthermore, it discusses the compound's key properties and potential applications as a chiral building block in the synthesis of complex bioactive molecules. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction and Significance

This compound is a non-proteinogenic α,α-disubstituted cyclic amino acid. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to orient substituents in a well-defined three-dimensional space. The introduction of a quaternary stereocenter at the 2-position, as in the title compound, imparts significant conformational rigidity. This structural feature is highly desirable in drug design as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

The hydrochloride salt form of this amino acid offers improved stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications. This guide will provide a detailed exploration of its preparation and properties, offering valuable insights for its application in the synthesis of novel therapeutics.[]

Proposed Enantioselective Synthesis

While various methods exist for the synthesis of substituted piperidines, this guide proposes a robust and well-precedented strategy for the enantioselective synthesis of this compound, leveraging a chiral auxiliary-mediated diastereoselective alkylation. This approach offers excellent control over the stereochemistry of the newly formed quaternary center.

The overall synthetic strategy involves the following key transformations:

-

Coupling of a chiral auxiliary to a piperidine-2-carboxylic acid precursor.

-

Diastereoselective methylation of the resulting enolate.

-

Removal of the chiral auxiliary.

-

Hydrolysis of the ester to the carboxylic acid.

-

Formation of the hydrochloride salt.

Detailed Experimental Protocol (Proposed)

Step 1: Coupling of Chiral Auxiliary

-

Rationale: The use of a chiral auxiliary, such as (R)-phenylglycinol, allows for the introduction of a stereocenter that will direct the subsequent methylation step. The formation of an amide bond is a reliable and high-yielding reaction.

-

Procedure:

-

To a solution of N-Boc-piperidine-2-carboxylic acid (1.0 eq.) in dichloromethane (DCM), add (R)-phenylglycinol (1.0 eq.), 1-hydroxybenzotriazole (HOBt) (1.1 eq.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.).

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the N-acyl piperidine adduct.

-

Step 2: Diastereoselective Methylation

-

Rationale: The formation of a lithium enolate followed by alkylation is a classic method for α-functionalization of carbonyl compounds. The bulky chiral auxiliary is expected to block one face of the enolate, leading to the preferential addition of the methyl group from the less hindered face.

-

Procedure:

-

Dissolve the N-acyl piperidine adduct (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF, and stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add methyl iodide (1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by flash chromatography to isolate the methylated adduct. Diastereoselectivity can be assessed at this stage by ¹H NMR or chiral HPLC.

-

Step 3 & 4: Auxiliary Cleavage and Saponification

-

Rationale: The chiral auxiliary must be removed to yield the desired product. Hydrolysis under basic conditions will cleave the amide bond and saponify the ester (if applicable) to the carboxylic acid.

-

Procedure:

-

Dissolve the methylated adduct in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (excess, ~5 eq.) and aqueous hydrogen peroxide (30%, excess).

-

Stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction carefully with sodium sulfite solution.

-

Acidify the aqueous layer with 1 M HCl to pH ~3 and extract with ethyl acetate.

-

Dry the combined organic layers and concentrate to yield the crude N-Boc protected this compound.

-

Step 5: Deprotection and Hydrochloride Salt Formation

-

Rationale: The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions. The final hydrochloride salt is then formed by treatment with hydrochloric acid, which improves the compound's handling and solubility characteristics.

-

Procedure:

-

Dissolve the crude N-Boc protected acid in a minimal amount of dioxane or ethyl acetate.

-

Add a solution of 4 M HCl in dioxane (excess) and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

The resulting solid can be triturated with diethyl ether to induce precipitation.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a crystalline solid.

-

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for the title compound, the following properties are based on data from closely related analogs and theoretical predictions.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₄ClNO₂ | Calculated |

| Molecular Weight | 179.64 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Predicted |

| Melting Point | >200 °C (with decomposition) | Predicted, based on similar amino acid hydrochlorides |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents. | Predicted |

| Optical Rotation | Positive (+) | Predicted for the (R)-enantiomer, based on related structures. The exact value needs experimental determination. |

Spectroscopic Characterization (Predicted)

The identity and purity of this compound hydrochloride can be confirmed by a combination of spectroscopic methods.

-

¹H NMR (400 MHz, D₂O):

-

δ 3.0-3.5 (m, 2H): Protons on the carbon adjacent to the nitrogen (C6-H₂).

-

δ 1.5-2.0 (m, 6H): Protons of the piperidine ring (C3-H₂, C4-H₂, C5-H₂).

-

δ 1.4 (s, 3H): Protons of the methyl group at the C2 position.

-

Note: The acidic protons (NH₂⁺ and COOH) may be broad or exchange with D₂O.

-

-

¹³C NMR (100 MHz, D₂O):

-

δ ~175-180: Carboxylic acid carbon (C=O).

-

δ ~60-65: Quaternary carbon at the 2-position (C2).

-

δ ~45-50: Carbon adjacent to nitrogen (C6).

-

δ ~20-30 (multiple signals): Remaining piperidine ring carbons (C3, C4, C5) and the methyl carbon.

-

-

FT-IR (KBr, cm⁻¹):

-

3400-2500 (broad): O-H stretch of the carboxylic acid and N-H stretch of the ammonium salt.

-

~1730 (strong): C=O stretch of the carboxylic acid.

-

~1600: N-H bend of the ammonium group.

-

2950-2850: C-H stretches of the alkyl groups.

-

-

Mass Spectrometry (ESI+):

-

m/z: 144.10 [M+H]⁺ (corresponding to the free amino acid C₇H₁₃NO₂).

-

Applications in Research and Drug Development

This compound hydrochloride is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its constrained conformation makes it an ideal scaffold for:

-

Peptidomimetics: Incorporation into peptide sequences to induce specific secondary structures (e.g., turns) and enhance metabolic stability.

-

Asymmetric Synthesis: As a chiral ligand or starting material for the synthesis of other complex chiral molecules.

-

Novel Drug Candidates: The piperidine moiety is a key component in a wide range of CNS-active agents, antivirals, and enzyme inhibitors. The specific stereochemistry and substitution pattern of this compound could lead to the discovery of novel drug candidates with improved potency and selectivity.[]

Safety and Handling

As with all laboratory chemicals, this compound hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. Based on data for similar compounds, it may cause skin and eye irritation. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This technical guide has outlined a proposed enantioselective synthesis, along with the predicted physicochemical and spectroscopic properties of this compound hydrochloride. The unique structural features of this compound, particularly its constrained conformation due to the quaternary stereocenter, make it a highly valuable building block for the development of novel therapeutics. The methodologies and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.

References

-

Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

-

PubChem. (n.d.). Methyl pipecolinate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Olofsson, B., Bogár, K., Fransson, A. L., & Bäckvall, J. E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of organic chemistry, 71(21), 8256–8260. [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved January 24, 2026, from [Link]

Sources

The Ubiquitous Piperidine Ring: A Technical Guide to the Discovery and Natural Occurrence of Substituted Piperidine Alkaloids

Foreword: The Enduring Relevance of a Simple Heterocycle

In the vast and intricate world of natural products, few structural motifs are as deceptively simple yet profoundly significant as the piperidine ring. This six-membered nitrogen-containing heterocycle forms the backbone of a sprawling family of alkaloids that have shaped human history, from the tragic demise of Socrates by hemlock to the development of modern pharmaceuticals. For researchers, scientists, and drug development professionals, a deep understanding of the discovery, natural occurrence, and biosynthesis of these compounds is not merely an academic exercise; it is a critical foundation for harnessing their immense therapeutic and toxicological potential. This guide offers an in-depth exploration of substituted piperidine alkaloids, moving beyond a simple cataloging of compounds to elucidate the causal relationships between their structure, biosynthesis, and biological function.

A Tapestry of Structures: Classification and Chemical Diversity

Piperidine alkaloids are a broad class of natural products chemically derived from piperidine.[1] Their structural diversity is vast, arising from various substitution patterns on the piperidine ring and the fusion of the ring with other cyclic systems. A logical approach to their classification is based on their biosynthetic precursors and structural complexity.

1.1. Simple Piperidine Alkaloids: These compounds feature a single, substituted piperidine ring. Their biosynthesis can be broadly categorized into two main pathways:

-

Lysine-Derived: The majority of simple piperidine alkaloids arise from the amino acid L-lysine.[2] This pathway typically involves the decarboxylation of lysine to form cadaverine, which then undergoes oxidative deamination and cyclization to form the piperidine ring.[3] Examples include lobeline from Lobelia inflata and sedamine from Sedum species.[2][4]

-

Polyketide-Derived: A notable exception to the lysine pathway is the biosynthesis of coniine, the infamous toxic principle of poison hemlock (Conium maculatum).[4] Coniine's carbon skeleton is assembled from acetate units via a polyketide pathway, with the nitrogen atom being introduced later in the sequence.[5]

1.2. Complex Piperidine Alkaloids: This group includes structures where the piperidine ring is fused to other heterocyclic systems or is part of a larger, more complex molecule.

-

Fused-Ring Systems: This category includes well-known classes such as the tropane alkaloids (e.g., atropine, scopolamine) found in the Solanaceae family, where a piperidine ring is fused with a pyrrolidine ring.[6] Quinolizidine and indolizidine alkaloids also feature fused piperidine ring systems.

-

Piperine-Type (Amides): Piperine, the compound responsible for the pungency of black pepper (Piper nigrum), is a prominent example of a piperidine alkaloid where the piperidine nitrogen is part of an amide linkage.[4]

Nature's Pharmacy and Poison Cabinet: Natural Occurrence

Substituted piperidine alkaloids are widely distributed throughout the plant kingdom, with notable concentrations in certain families. They are also found in some animals and marine organisms, often as a result of dietary sequestration.

| Alkaloid Class/Example | Prominent Natural Source(s) | Geographical Distribution | Key Biological Activity/Toxicity | Reference(s) |

| Simple Piperidines | ||||

| Coniine | Conium maculatum (Poison Hemlock) | Europe, North Africa, widely naturalized | Neurotoxin, nicotinic acetylcholine receptor agonist | [4] |

| Lobeline | Lobelia inflata (Indian Tobacco) | North America | Nicotinic acetylcholine receptor modulator, smoking cessation aid | [4] |

| Sedamine | Sedum species | Widespread | Memory-enhancing properties | [2] |

| Pinidine | Pinus species (Pine) | Widespread | Varies | [7] |

| Amides | ||||

| Piperine | Piper nigrum (Black Pepper), Piper longum | Tropical regions, primarily Southeast Asia | Anti-inflammatory, antioxidant, anticancer, bioenhancer | [4] |

| Fused-Ring Systems | ||||

| Atropine, Scopolamine (Tropane) | Atropa belladonna, Datura stramonium | Europe, Asia, North Africa | Anticholinergic, used in medicine | [6] |

| Aconitine (Norditerpenoid) | Aconitum species (Aconite) | Northern Hemisphere | Potent cardiotoxin and neurotoxin | [8] |

| Animal-Derived | ||||

| Solenopsins | Solenopsis invicta (Fire Ants) | South America, invasive worldwide | Necrotic, inflammatory | [9] |

The Molecular Assembly Line: Biosynthesis of Key Piperidine Alkaloids

Understanding the biosynthetic pathways of piperidine alkaloids is fundamental for their production through synthetic biology approaches and for appreciating their chemical diversity.

3.1. The Polyketide Pathway to Coniine

The biosynthesis of coniine is a classic example of a polyketide-derived alkaloid.[4] The pathway commences with the formation of the carbon backbone from butyryl-CoA and two molecules of malonyl-CoA, a reaction catalyzed by a polyketide synthase.[5] A subsequent transamination reaction incorporates a nitrogen atom from L-alanine, followed by a non-enzymatic cyclization to yield γ-coniceine.[4] The final step is the reduction of γ-coniceine to coniine by an NADPH-dependent reductase.[5]

3.2. The Lysine-Derived Pathway to Lobeline

The biosynthesis of lobeline in Lobelia inflata originates from L-lysine and phenylalanine.[9] Lysine is first decarboxylated to cadaverine.[3] Through a series of proposed steps including deamination, oxidation, and imine formation, the piperidine ring is formed.[9] Phenylalanine, via the phenylpropanoid pathway, gives rise to benzoylacetic acid, which provides the side chains.[9] A key symmetrical intermediate, lobelanine, is believed to be formed and subsequently modified to produce lobeline.[10]

From Plant to Pure Compound: Experimental Protocols for Isolation and Characterization

The successful isolation and structural elucidation of piperidine alkaloids are cornerstones of natural product research. The following protocols provide a framework for these processes, with the understanding that specific optimization is often required for different plant materials and target compounds.

4.1. General Protocol for the Extraction and Isolation of Piperidine Alkaloids

This protocol is based on the principle of acid-base extraction, which leverages the basicity of the alkaloid nitrogen.

-

Step 1: Maceration and Extraction

-

Air-dry and finely powder the plant material.

-

Macerate the powdered material in a suitable organic solvent (e.g., ethanol, methanol, or a mixture with water) for 24-48 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Step 2: Acid-Base Partitioning

-

Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid (HCl) or acetic acid.

-

Extract the acidic solution with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic compounds. Discard the organic layer.

-

Make the aqueous layer basic (pH 9-10) by the dropwise addition of a base (e.g., ammonium hydroxide or sodium carbonate).

-

Extract the now basic aqueous solution with a polar organic solvent (e.g., chloroform or dichloromethane). The protonated alkaloids will deprotonate and move into the organic phase.

-

Collect the organic layers, dry them over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

-

-

Step 3: Chromatographic Purification

-

Subject the crude alkaloid fraction to column chromatography over silica gel or alumina.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).

-

Monitor the fractions by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).

-

Combine fractions containing the compound of interest and further purify by preparative TLC or High-Performance Liquid Chromatography (HPLC) if necessary.

-

4.2. Characterization by Spectroscopic Methods